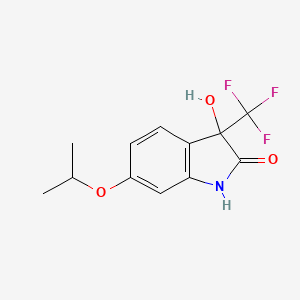
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the class of oxindoles, which are known for their diverse biological activities. This compound is particularly interesting due to its trifluoromethyl group, which enhances its biological activity and stability .
Preparation Methods
The synthesis of 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in DMF solvent. . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: The compound has shown potential in anticancer and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one involves its interaction with various molecular targets. It has been shown to inhibit enzymes and bind to proteins, thereby affecting cellular processes. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-6-isopropoxy-3-(trifluoromethyl)indolin-2-one include other trifluoromethylated oxindoles and indole derivatives. These compounds share similar structural features but may differ in their biological activities and stability. The presence of the trifluoromethyl group in this compound makes it unique by enhancing its biological activity and stability .
Properties
Molecular Formula |
C12H12F3NO3 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-hydroxy-6-propan-2-yloxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C12H12F3NO3/c1-6(2)19-7-3-4-8-9(5-7)16-10(17)11(8,18)12(13,14)15/h3-6,18H,1-2H3,(H,16,17) |
InChI Key |
FAYGBDUTFDAZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



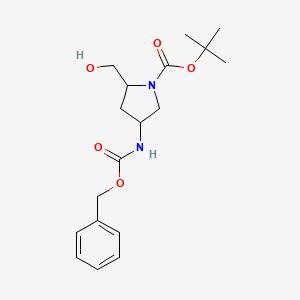

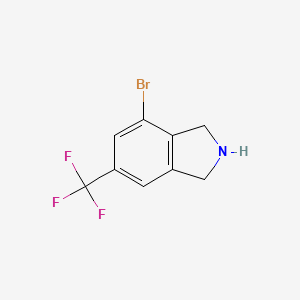
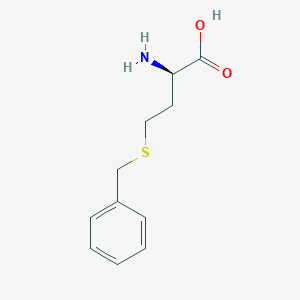
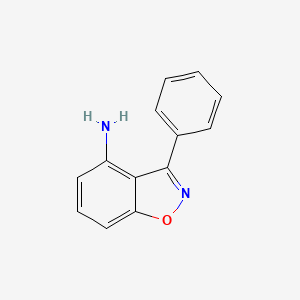
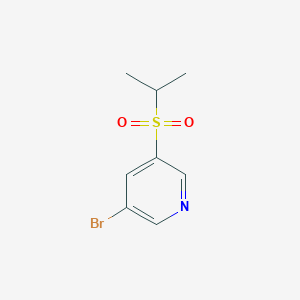

![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
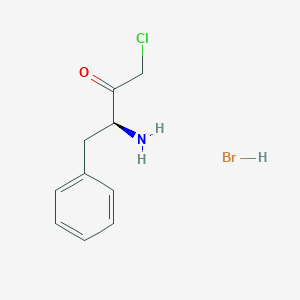
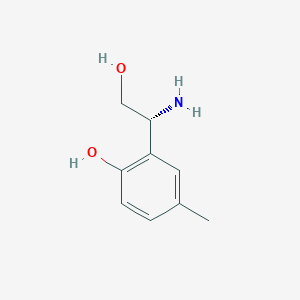
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
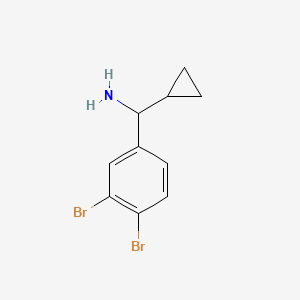
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
